3-(4-Chlorophenyl)propyl methanesulfonate

Pharmaceutical Analysis Regulatory Compliance ANDA Filing

3-(4-Chlorophenyl)propyl methanesulfonate is the essential pitolisant (Wakix®) intermediate, FDA-registered under UNII 58VDD39XGN. This reference standard supports ANDA analytical method development, AMV, and QC applications with pharmacopeial traceability (USP/EP). Unlike generic mesylates, its para-chlorophenylpropyl structure is mandatory for pitolisant synthesis. Procure with comprehensive characterization data and defined storage (2-8°C) for GMP-compliant QC laboratories.

Molecular Formula C10H13ClO3S
Molecular Weight 248.72
CAS No. 61440-60-6
Cat. No. B2402870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)propyl methanesulfonate
CAS61440-60-6
Molecular FormulaC10H13ClO3S
Molecular Weight248.72
Structural Identifiers
SMILESCS(=O)(=O)OCCCC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H13ClO3S/c1-15(12,13)14-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3
InChIKeyNPANKSZVBOAPFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)propyl methanesulfonate (CAS 61440-60-6) for Pharmaceutical R&D and API Intermediate Procurement


3-(4-Chlorophenyl)propyl methanesulfonate, also known as 3-(4-chlorophenyl)propyl mesylate, is a synthetic organic compound (C₁₀H₁₃ClO₃S, MW 248.73 g/mol) that functions as an alkylating agent and a versatile building block in medicinal chemistry [1]. It is a methanesulfonate ester characterized by a para-chlorophenyl group linked via a propyl chain to a methanesulfonate leaving group. The compound is listed in the FDA Global Substance Registration System with the Unique Ingredient Identifier (UNII) 58VDD39XGN, which confirms its identity and relevance for pharmaceutical regulatory pathways [2][3].

3-(4-Chlorophenyl)propyl methanesulfonate (61440-60-6): Why Structural Specificity Precludes Simple In-Class Substitution


The methanesulfonate ester class is defined by a common leaving group (OSO₂CH₃), but the attached alkyl/aryl moiety critically determines the compound's reactivity profile, solubility, and ultimate application. While simpler methanesulfonates like methyl or ethyl mesylate are potent, non-specific alkylating agents used in basic research, 3-(4-chlorophenyl)propyl methanesulfonate is a specifically designed intermediate for the synthesis of pitolisant (Wakix®), an FDA-approved histamine H3 receptor antagonist/inverse agonist [1][2]. Its para-chlorophenylpropyl structure is essential for incorporation into the final drug molecule, which exhibits a Ki of 0.16 nM for the H3 receptor . Substituting this intermediate with another mesylate lacking this precise aromatic substitution pattern would result in a different final product, rendering it unsuitable for the intended pharmaceutical development pathway and failing to meet regulatory requirements for ANDA submissions where traceability to pharmacopeial standards is required [3].

Quantitative Differentiators for 3-(4-Chlorophenyl)propyl methanesulfonate (61440-60-6) in Procurement and Analytical Selection


Regulatory Acceptance: UNII Assignment and ANDA Suitability vs. Non-Pharmaceutical Mesylates

3-(4-Chlorophenyl)propyl methanesulfonate is assigned a Unique Ingredient Identifier (UNII) 58VDD39XGN by the FDA's Global Substance Registration System, a designation that distinguishes it as a pharmaceutical substance of interest [1][2]. This UNII enables its use as a reference standard with traceability to USP or EP pharmacopeial standards, a feature essential for ANDA submissions and commercial production of pitolisant [3]. In contrast, simpler methanesulfonate esters like methyl methanesulfonate (MMS), while also alkylating agents, are primarily recognized as carcinogens and research tools with different regulatory and safety profiles, and are not suitable for this specific pharmaceutical application [4].

Pharmaceutical Analysis Regulatory Compliance ANDA Filing

Purity Specifications: High Purity (>98%) and QC Characterization for Pharmaceutical Workflows

Vendors offering 3-(4-Chlorophenyl)propyl methanesulfonate for pharmaceutical applications consistently provide products with a purity of ≥98% or NLT 98% . Crucially, these products are supplied with detailed characterization data compliant with regulatory guidelines, including certificates of analysis (CoA) and batch-specific purity reports (e.g., 95.1% purity specified for a CATO reference standard) [1]. This level of purity and supporting documentation is a procurement requirement for use in analytical method validation (AMV) and quality control (QC) for ANDA submissions . In contrast, many non-pharmaceutical grade alkyl methanesulfonates are sold at lower purities (e.g., 95%) and without the extensive analytical documentation necessary for regulated pharmaceutical development.

Pharmaceutical Quality Control Analytical Method Development Reference Standards

Synthetic Utility: Key Intermediate in FDA-Approved Pitolisant Synthesis with Documented Yields

Patents and literature consistently identify 3-(4-Chlorophenyl)propyl methanesulfonate as a key intermediate in the synthesis of pitolisant (Wakix®), an FDA-approved medication for narcolepsy [1][2]. A specific patent example details the reaction of 3-(4-Chlorophenyl)propyl methanesulfonate with sodium 3-piperidinopropanolate to yield 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine, achieving a yield of 75% . Alternative synthetic routes to pitolisant that bypass this mesylate intermediate exist, such as the reaction of an azaspiro bromide with 3-(4-chlorophenyl)propan-1-ol, but these involve different starting materials, potentially hazardous reagents (e.g., sodium hydride), and result in different impurity profiles [3][4]. The choice of the mesylate route is thus a strategic process chemistry decision with documented performance metrics.

Drug Synthesis Process Chemistry Medicinal Chemistry

Physical and Storage Stability: Defined Storage Conditions for GMP/QC Compliance

Reputable vendors specify that 3-(4-Chlorophenyl)propyl methanesulfonate should be stored at 2°C to 8°C to maintain its stability and purity for pharmaceutical applications [1]. This defined storage requirement is critical for maintaining the integrity of reference standards used in GMP-regulated environments and for ensuring long-term stability during method validation and commercial production. In contrast, many simpler methanesulfonate esters, such as methyl methanesulfonate, may be stored under ambient conditions, but this is often because their use is limited to basic research where strict long-term stability monitoring is less critical . The specified cold storage for this compound is an indicator of its intended use in a highly regulated, stability-sensitive pharmaceutical context.

Stability Studies Pharmaceutical Storage GMP Compliance

Definitive Application Scenarios for 3-(4-Chlorophenyl)propyl methanesulfonate (61440-60-6) in Pharmaceutical and Chemical R&D


Abbreviated New Drug Application (ANDA) Development and Quality Control for Pitolisant

This is the primary and most critical application scenario. 3-(4-Chlorophenyl)propyl methanesulfonate is procured specifically for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for pitolisant hydrochloride ANDA submissions. Its FDA-assigned UNII (58VDD39XGN) and the availability of regulatory-compliant characterization data and pharmacopeial traceability (USP/EP) are mandatory for this purpose [1][2]. Any alternative intermediate or reference material lacking this specific regulatory identity and documentation would be unsuitable for ANDA filing.

Process Chemistry Development and Optimization for Pitolisant Synthesis

In the industrial or laboratory-scale synthesis of pitolisant, this compound serves as a key alkylating agent for the final convergent step. Process chemists procure it to evaluate and optimize the reaction yield, which is documented at 75% under specific conditions . This scenario is relevant for both generic drug manufacturers aiming to establish a cost-effective synthetic route and academic researchers studying the chemical process. The choice to use this mesylate intermediate is a deliberate decision in route scouting, and its procurement is driven by the need to reproduce or improve upon patented synthetic methods [3].

Pharmaceutical Reference Standard for Method Validation and Stability Studies

Due to its role as an impurity or related substance in the pitolisant synthetic pathway, 3-(4-Chlorophenyl)propyl methanesulfonate is procured as a reference standard to develop and validate HPLC or other analytical methods for detecting and quantifying residual intermediates in the final drug substance. The defined storage condition of 2-8°C [4] is crucial for maintaining the standard's stability during long-term method validation and stability-indicating assays, a requirement in GMP-compliant QC laboratories.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)propyl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.